molecular formula C12H13NO2 B1589683 Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 68471-57-8

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1589683
CAS No.: 68471-57-8
M. Wt: 203.24 g/mol
InChI Key: ZNLOEFQSAKKFGT-UHFFFAOYSA-N
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Description

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C12H13NO2

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of benzyl chloride with 2,3-dihydro-1H-pyrrole-1-carboxylic acid under basic conditions.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzyl pyrrole-1-carboxylate derivatives.

  • Reduction: Reduced pyrrole derivatives.

  • Substitution: Substituted pyrrole derivatives with different functional groups.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, it has been found to inhibit the activity of certain protein kinases, which play a crucial role in cell proliferation and differentiation . Additionally, this compound can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the oxidation of substrates . This binding interaction can result in changes in gene expression, as the inhibition of these enzymes can lead to the accumulation of specific metabolites that act as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of the compound in biochemical and pharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At high doses, this compound can exhibit toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation to form reactive intermediates that participate in further biochemical reactions . These metabolic pathways can influence the overall metabolic flux and metabolite levels in cells, leading to changes in cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the bioavailability and pharmacokinetics of the compound.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The localization of this compound within these compartments can affect its activity and function, as it can interact with specific enzymes and proteins localized in these organelles .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzyl 3-pyrroline-1-carboxylate: A structural isomer with a different arrangement of atoms.

  • Indole derivatives: Compounds containing the indole ring, which share some similarities in structure and reactivity.

This comprehensive overview provides a detailed understanding of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl 2,3-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLOEFQSAKKFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454271
Record name Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68471-57-8
Record name Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68471-57-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-methoxy-pyrrolidine-1-carboxylic acid benzyl ester (example 4, step 4, 500 mg, 1.0 eq.) in dichloromethane was added N-diisopropylethyl-amine (0.5 mL, 1.36 eq.) and trimethylsilyltrifluoromethanesulfonate (0.51 mL, 1.3 eq.). The reaction mixture was stirred at 0° C. for 30 min and partitioned between dichloromethane and an aqueous solution of sodium hydrogencarbonate. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and evaporated in vacuo and purified on silica eluting with 19:1 cyclohexane/ethyl acetate to yield 325 mg (75%) of the desired product as a colourless oil. MS (m/e): 204.5 (MH+, 100%).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
N-diisopropylethyl-amine
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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